(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
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Overview
Description
Solidagonic acid is a bicyclic diterpene carboxylic acid with the molecular formula C22H34O4. This compound is characterized by its bitter taste and unique structure, which includes an acetoxyl group and two double bonds .
Preparation Methods
Solidagonic acid is typically isolated from natural sources, specifically the roots of Solidago altissima L. The extraction process involves several steps, including solvent extraction and chromatographic purification . Synthetic routes for solidagonic acid are less common, but they generally involve the use of diterpene precursors and specific reaction conditions to achieve the desired structure .
Chemical Reactions Analysis
Solidagonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Solidagonic acid has several scientific research applications:
Mechanism of Action
Solidagonic acid exerts its effects by inhibiting HSET motor activity, which is crucial for the proper functioning of mitotic spindles during cell division . This inhibition leads to the conversion of abnormal monopolar spindles to bipolar spindles, thereby suppressing cell death in fission yeast and enabling the reversion of mitotic spindles .
Comparison with Similar Compounds
Solidagonic acid is similar to other diterpenes such as kolavenic acid and kolavenol, which are also isolated from Solidago altissima L . solidagonic acid is unique due to its specific stereochemistry and the presence of an acetoxyl group . These structural differences contribute to its distinct chemical and biological properties.
Similar Compounds
- Kolavenic acid
- Kolavenol
Properties
CAS No. |
19941-91-4 |
---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19-,21+,22+/m1/s1 |
InChI Key |
DJEUHRRTZPCWNH-XDRWNGTKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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